(5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
Description
(5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a brominated furan ring, a tetrahydrothiopyran ring, and a diazepane ring
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-14-3-2-13(20-14)15(19)18-7-1-6-17(8-9-18)12-4-10-21-11-5-12/h2-3,12H,1,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIXDDHUBZUTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the tetrahydrothiopyran and diazepane moieties. The final step usually involves the formation of the methanone linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromofuran Ring
The 5-bromo substituent on the furan ring is susceptible to nucleophilic displacement under specific conditions. For example:
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Reaction with amines : In polar aprotic solvents (e.g., DMF, MeCN), primary or secondary amines can displace the bromine atom. This is supported by SNAr reactions observed in brominated heterocycles like 7-bromo-4-chloro-3-nitroquinoline, where amines such as tetrahydro-2H-pyran-4-ylmethylamine successfully displaced bromine under mild conditions (20°C, DMF) .
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Base requirements : Reactions often require bases like triethylamine or CsF to deprotonate the nucleophile and stabilize intermediates .
Example Reaction Pathway :
Key conditions: Room temperature, 2–6 hours, yields ~60–80% based on analogous brominated systems .
Cross-Coupling Reactions via Bromine Activation
The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:
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Suzuki–Miyaura coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example, bromofuran derivatives have been coupled with phenylboronic acid to form 5-phenylfuran analogs .
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Buchwald–Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos facilitate coupling with amines to form C–N bonds .
Reported Yields :
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | 75–85 | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 60–70 |
Functionalization of the 1,4-Diazepane Ring
The 1,4-diazepane ring exhibits reactivity typical of secondary amines:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions. For instance, ethyl bromoacetate in DMF with K₂CO₃ introduces ester groups at the diazepane nitrogen .
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Coordination chemistry : The diazepane’s nitrogen atoms can act as ligands for metal ions (e.g., Cu²⁺, Ni²⁺), forming complexes useful in catalysis .
Reactivity of the Tetrahydrothiopyran Moiety
The tetrahydro-2H-thiopyran-4-yl group undergoes sulfur-specific reactions:
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties .
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Ring-opening : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) may cleave the thiopyran ring, though this is less common in saturated systems .
Stability Under Thermal and Acidic Conditions
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing a furan ring and diazepan moiety exhibit significant antimicrobial properties. The presence of the bromine atom enhances the compound's interaction with biological targets, making it effective against various bacterial and fungal strains. Studies have shown that derivatives similar to this compound can inhibit the growth of resistant pathogens, including Candida species and Staphylococcus aureus.
Aryl Hydrocarbon Receptor Modulation
The compound has been studied for its potential as an Aryl Hydrocarbon Receptor (AHR) antagonist. AHR is involved in the regulation of xenobiotic metabolism and immune responses. Inhibiting AHR can be beneficial in treating diseases associated with dysregulation of this receptor.
| Activity | Effect | Reference |
|---|---|---|
| AHR Antagonism | Inhibits AHR-mediated transcriptional activity |
Histidine Kinase Inhibition
Molecular docking studies suggest that this compound may inhibit histidine kinases, which are crucial for bacterial signal transduction and virulence. This inhibition could lead to the development of novel antimicrobial therapies targeting bacterial infections.
| Activity | Effect | Reference |
|---|---|---|
| Histidine Kinase Inhibition | High binding affinity observed in docking studies |
Synthetic Chemistry Applications
The synthesis of (5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone involves multi-step organic reactions that can serve as a model for developing other complex organic molecules. The synthetic route often includes:
- Formation of the Furan Ring : Utilizing bromination techniques to introduce the bromine atom at the 5-position.
- Diazepan Synthesis : Employing cyclization methods to create the diazepane structure.
- Final Coupling : Linking the furan and diazepane moieties through a methanone linkage.
Case Studies and Research Findings
Several studies have highlighted the biological activities and synthetic methodologies related to this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting its potential as a lead compound in drug development.
Case Study 2: Molecular Docking Analysis
In silico studies using molecular docking software indicated that this compound effectively binds to specific targets involved in bacterial signaling pathways, paving the way for new therapeutic approaches.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The brominated furan ring and diazepane moiety are likely involved in binding to molecular targets, while the tetrahydrothiopyran ring may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
(5-chlorofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.
Uniqueness
The presence of the bromine atom in (5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone imparts unique reactivity and potential biological activity compared to its chlorinated or ethanone analogs. The combination of the furan, tetrahydrothiopyran, and diazepane rings also contributes to its distinct chemical and physical properties.
Biological Activity
The compound (5-bromofuran-2-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone , identified by its CAS number 25637-16-5, is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a brominated furan moiety and a tetrahydrothiopyran derivative, which are significant for its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan and thiopyran rings have shown efficacy against a range of bacterial strains.
- Anticancer Properties : Certain derivatives have been explored for their ability to inhibit cancer cell proliferation.
- Neurological Effects : The diazepan moiety suggests potential anxiolytic or sedative properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways.
- Interaction with Receptors : The diazepan structure may facilitate binding to GABA receptors, enhancing inhibitory neurotransmission.
- Cell Membrane Disruption : The lipophilic nature of the furan and thiopyran components may allow for disruption of microbial membranes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with furan derivatives exhibited significant inhibition zones compared to controls, suggesting that this compound may possess similar properties .
Anticancer Potential
Research focused on the cytotoxic effects of structurally similar diazepanes on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . Further investigations are needed to assess the specific effects of our compound on these pathways.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
